molecular formula C10H11N3O B7547185 Ethanedioic acid;1-phenyl-2-(1,2,4-triazol-4-yl)ethanol

Ethanedioic acid;1-phenyl-2-(1,2,4-triazol-4-yl)ethanol

Cat. No. B7547185
M. Wt: 189.21 g/mol
InChI Key: PNTAYCWAPJEPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanedioic acid;1-phenyl-2-(1,2,4-triazol-4-yl)ethanol, also known as oxalic acid triazole ethanol (OATE), is a novel compound that has gained attention in recent years due to its potential applications in scientific research. OATE is a triazole derivative of oxalic acid that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

The exact mechanism of action of OATE is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. For example, OATE has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
OATE has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. Additionally, OATE has been shown to reduce oxidative stress and inflammation in cells, which could make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of OATE is its ease of synthesis and relatively low cost compared to other compounds with similar properties. Additionally, OATE has been shown to exhibit low toxicity in vitro, making it a safe candidate for use in various research applications. However, one limitation of OATE is its limited solubility in water, which could make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on OATE. For example, further studies could be conducted to elucidate the exact mechanism of action of OATE and its effects on various signaling pathways in cells. Additionally, studies could be conducted to investigate the potential use of OATE in the treatment of various inflammatory diseases and other conditions. Finally, further research could be conducted to optimize the synthesis method for OATE and develop new derivatives with enhanced properties.

Synthesis Methods

OATE can be synthesized using a simple and efficient method that involves the reaction of Ethanedioic acid;1-phenyl-2-(1,2,4-triazol-4-yl)ethanol acid dihydrate with 1-phenyl-1,2,4-triazole-3-carbaldehyde in the presence of ethanol. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

OATE has been found to have a range of potential applications in scientific research. For example, it has been shown to exhibit antitumor activity in vitro, making it a promising candidate for the development of new cancer therapies. Additionally, OATE has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

1-phenyl-2-(1,2,4-triazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10(6-13-7-11-12-8-13)9-4-2-1-3-5-9/h1-5,7-8,10,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTAYCWAPJEPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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